molecular formula C14H16ClNO4S B2580865 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide CAS No. 879049-19-1

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide

Cat. No. B2580865
CAS RN: 879049-19-1
M. Wt: 329.8
InChI Key: CKPBIQSTMOUXNL-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was developed by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been the subject of extensive scientific research due to its potential therapeutic benefits.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of benzenesulfonamide derivatives, including compounds closely related to 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide, has provided insights into their crystal structures and molecular interactions. Notably, the crystal packing of these compounds is primarily determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions. The isomorphous crystal structures of such compounds highlight the role of these interactions in determining the arrangement and stability of the crystals (Bats, Frost, & Hashmi, 2001).

Chemical Synthesis and Reactivity

In the realm of synthetic chemistry, the catalytic capabilities of gold(I) have been leveraged to create a variety of N-(furan-3-ylmethylene)benzenesulfonamides via a cascade reaction. This process, involving a 1,2-alkynyl migration onto a gold carbenoid, enriches the chemistry of gold carbenoids and offers a novel method for synthesizing benzenesulfonamide derivatives (Wang, Huang, Shi, Rudolph, & Hashmi, 2014). Additionally, the oxidation of specific sulfonamides in the presence of diperiodatocuprate(III) in alkaline medium provides a kinetic study that sheds light on the oxidative behavior and potential applications of such compounds (Angadi & Tuwar, 2010).

Biochemical Applications and Enzyme Inhibition

The interaction of sulfonamide-based compounds with enzymes has been a subject of study, particularly in the context of carbonic anhydrase inhibition. Unprotected primary sulfonamide groups have facilitated the construction of [1,4]oxazepine-based sulfonamides, demonstrating potent inhibition of human carbonic anhydrases, which is significant for therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018). This highlights the potential of such sulfonamide derivatives in developing new inhibitors for therapeutically relevant enzymes.

Anticancer Activity

Research has also explored the anticancer effects of dibenzenesulfonamides, with specific derivatives inducing apoptosis and autophagy pathways in cancer cells. These studies provide insight into the mechanism of action of these compounds and their potential as anticancer agents, underscoring the diverse therapeutic applications of sulfonamide derivatives (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h3-6,8-9,16H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPBIQSTMOUXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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